molecular formula C9H12ClNO B1582863 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride CAS No. 63905-73-7

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

Cat. No.: B1582863
CAS No.: 63905-73-7
M. Wt: 185.65 g/mol
InChI Key: KKZTXWVJZMVLFG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride, also known as 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .

Mode of Action

The interaction of this compound with its targets results in diverse biological activities. This compound exerts its effects by interacting with the biochemical pathways of the target organisms or cells .

Biochemical Pathways

This compound affects various biochemical pathways. The exact pathways and their downstream effects are subject to the specific target and the biological context. It is known that this compound has a broad range of biological activities, indicating that it may interact with multiple pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. Given its diverse biological activities, this compound likely induces a variety of molecular and cellular changes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride typically involves the hydrogenation of isoquinoline. This process can be carried out using various catalysts and conditions. One common method involves the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and palladium or platinum catalyst.

    Substitution: Halo acetophenones for N-alkylation reactions.

Major Products

    Oxidation: Corresponding nitrone.

    Reduction: Decahydroisoquinoline.

    Substitution: Various N-alkylated derivatives.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride can be compared with other similar compounds, such as:

These compounds share the tetrahydroisoquinoline core but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZTXWVJZMVLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-73-7
Record name Isoquinoline, 6-hydroxy-1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 2
1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 3
1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 4
1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 5
Reactant of Route 5
1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 6
1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

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